![molecular formula C14H23NO4S B352816 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine CAS No. 929492-77-3](/img/structure/B352816.png)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine: is an organic compound belonging to the sulfonamide class. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with butyl, dimethoxy, and dimethyl groups. It is used in various chemical and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with butylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents.
Major Products Formed:
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Substituted sulfonamides.
Aplicaciones Científicas De Investigación
Chemistry: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is used as a reagent in organic synthesis, particularly in the preparation of other sulfonamide derivatives. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. Sulfonamides are known for their antibacterial activity, and derivatives of this compound may exhibit similar properties.
Industry: The compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the activity of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication, leading to the antibacterial effects of the compound.
Comparación Con Compuestos Similares
- N-butylbenzenesulfonamide
- N-methyl-2,5-dimethoxybenzenesulfonamide
- N-ethyl-2,5-dimethoxybenzenesulfonamide
Comparison: [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]butylmethylamine is unique due to the presence of both butyl and dimethyl groups, which can influence its chemical reactivity and biological activity. Compared to N-butylbenzenesulfonamide, the additional methoxy and methyl groups in this compound may enhance its solubility and interaction with biological targets. Similarly, the presence of the butyl group distinguishes it from N-methyl-2,5-dimethoxybenzenesulfonamide and N-ethyl-2,5-dimethoxybenzenesulfonamide, potentially affecting its pharmacokinetic properties.
Propiedades
Número CAS |
929492-77-3 |
|---|---|
Fórmula molecular |
C14H23NO4S |
Peso molecular |
301.4g/mol |
Nombre IUPAC |
N-butyl-2,5-dimethoxy-N,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO4S/c1-6-7-8-15(3)20(16,17)14-10-12(18-4)11(2)9-13(14)19-5/h9-10H,6-8H2,1-5H3 |
Clave InChI |
JOTXCVKQQTXBAZ-UHFFFAOYSA-N |
SMILES |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
SMILES canónico |
CCCCN(C)S(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



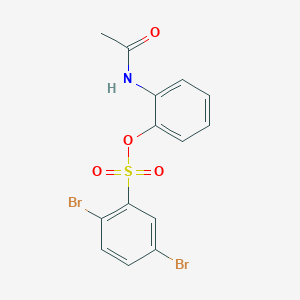
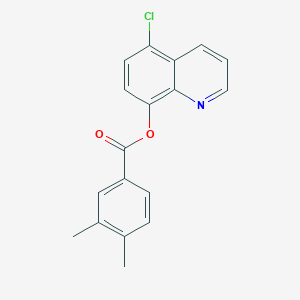
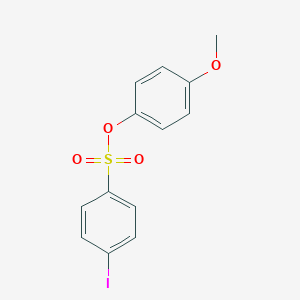
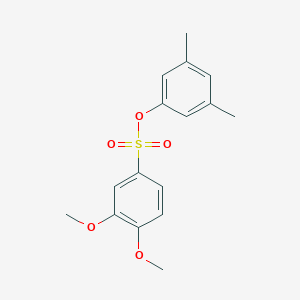

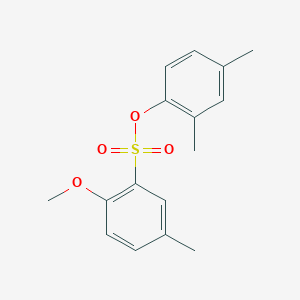
![1-[(2-bromo-4,5-dimethylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B352751.png)

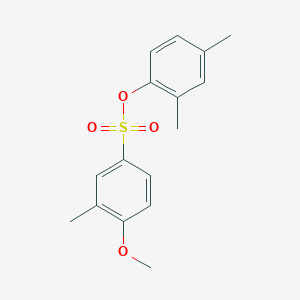
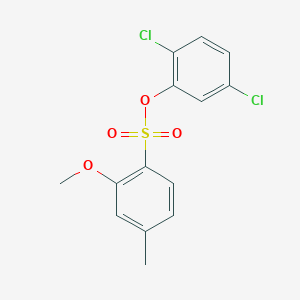
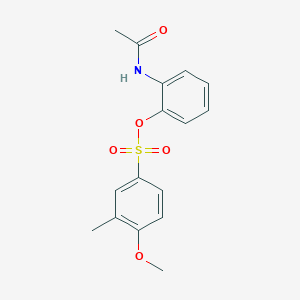
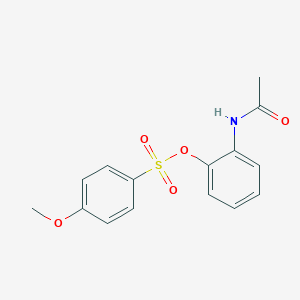
![N-[4-(2,4,5-trimethylbenzenesulfonamido)phenyl]acetamide](/img/structure/B352763.png)
